4-(Chloromethyl)-2-ethyl-1-fluorobenzene
CAS No.: 31912-91-1
Cat. No.: VC18409119
Molecular Formula: C9H10ClF
Molecular Weight: 172.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31912-91-1 |
|---|---|
| Molecular Formula | C9H10ClF |
| Molecular Weight | 172.63 g/mol |
| IUPAC Name | 4-(chloromethyl)-2-ethyl-1-fluorobenzene |
| Standard InChI | InChI=1S/C9H10ClF/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5H,2,6H2,1H3 |
| Standard InChI Key | GHWNTRLFOFVCAT-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=CC(=C1)CCl)F |
Introduction
4-(Chloromethyl)-2-ethyl-1-fluorobenzene is an aromatic compound characterized by the presence of a chloromethyl group, an ethyl substituent, and a fluorine atom attached to a benzene ring. Its molecular formula is C9H10ClF, and it has a molecular weight of approximately 188.63 g/mol . This compound is part of a broader class of halogenated aromatic compounds, which are known for their diverse applications in organic synthesis and potential biological activities.
Synthesis Methods
The synthesis of 4-(Chloromethyl)-2-ethyl-1-fluorobenzene typically involves multi-step organic reactions. While specific detailed protocols are not widely documented, the synthesis of similar compounds often involves the use of alkyl halides and fluorination reactions under controlled conditions, such as in a nitrogen atmosphere with dry solvents .
Industrial-scale production may utilize continuous flow processes to enhance efficiency and yield. Automated reactors and precise control of reaction parameters help improve scalability and product consistency.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 4-(Chloromethyl)-2-ethyl-1-fluorobenzene. Here are a few notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-(Chloromethyl)-1-fluoro-2-methylbenzene | Chloromethyl and methyl groups | Exhibits different reactivity due to methyl substitution. |
| 2-Chloro-4-fluorotoluene | Chlorine and fluorine substitutions | Often used in organic synthesis; shows different biological activity profiles. |
| 3-Chloro-5-fluoroaniline | Amino group instead of chloromethyl | Known for its use in dye synthesis; different reactivity due to amino group. |
| 4-Bromo-2-ethyl-1-fluorobenzene | Bromine instead of chlorine | Exhibits different electronic properties affecting reactivity. |
These comparisons highlight the unique positioning of 4-(Chloromethyl)-2-ethyl-1-fluorobenzene within a class of halogenated aromatic compounds, particularly regarding its potential applications and reactivity profiles influenced by its specific substituents.
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